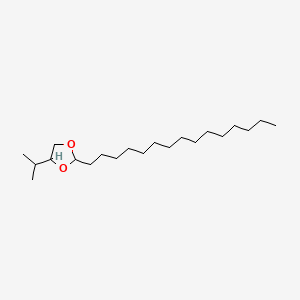
4-Isopropyl-2-pentadecyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . This compound belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. It is characterized by the presence of a 1,3-dioxolane ring substituted with isopropyl and pentadecyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used reagents include para-toluenesulfonic acid (p-TsOH) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction while minimizing side reactions. Additionally, solvent-free conditions or the use of green solvents can be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or pentadecyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
4-Isopropyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in studies of lipid metabolism and as a model compound for studying cyclic acetals in biological systems.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentadecyl-1,3-dioxolane: Similar in structure but lacks the isopropyl group.
4-Methyl-2-pentadecyl-1,3-dioxolane: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-Isopropyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropyl and pentadecyl groups enhances its hydrophobicity and stability, making it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
56599-35-0 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
2-pentadecyl-4-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-20(23-21)19(2)3/h19-21H,4-18H2,1-3H3 |
Clé InChI |
YYVOCDSHVIDWES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1OCC(O1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















